2-Desacetoxy Prasugrel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

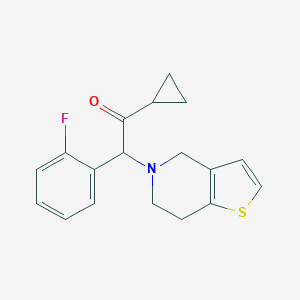

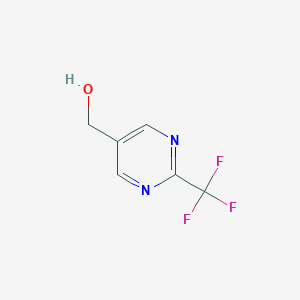

2-Desacetoxy Prasugrel, also known as Prasugrel Impurities, is a synthetic intermediate in the synthesis of Prasugrel . Prasugrel is an antiplatelet agent . The molecular weight of 2-Desacetoxy Prasugrel is 315.41 g/mol and the molecular formula is C₁₈H₁₈FNOS .

Synthesis Analysis

2-Desacetoxy Prasugrel is a useful synthetic intermediate in the synthesis of Prasugrel . Prasugrel Hydrochloride nanosuspensions were prepared using the evaporative precipitation method .Molecular Structure Analysis

The molecular formula of 2-Desacetoxy Prasugrel is C₁₈H₁₈FNOS . The IUPAC name is 1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone .Chemical Reactions Analysis

2-Desacetoxy Prasugrel is a synthetic intermediate in the synthesis of Prasugrel .Physical And Chemical Properties Analysis

2-Desacetoxy Prasugrel has a molecular weight of 315.41 g/mol and a molecular formula of C₁₈H₁₈FNOS .Scientific Research Applications

Efficacy in Platelet Reactivity Reduction : Prasugrel has been shown to be more effective than clopidogrel in reducing platelet reactivity in patients with high on-treatment platelet reactivity (HTPR) after elective percutaneous coronary intervention (PCI) with drug-eluting stents (Trenk et al., 2012).

Impact on Platelet Activation Markers : Compared to clopidogrel, prasugrel has demonstrated greater reduction of platelet activation markers and platelet-monocyte aggregates in stable coronary artery disease (Braun et al., 2008).

Genetics-Guided Dual Antiplatelet Therapy : Utilizing CYP2C19 polymorphisms to guide dual antiplatelet therapy with prasugrel after implantation of second-generation drug-eluting stents for acute coronary syndrome management shows promise in improving clinical outcomes (Ozawa et al., 2018).

Neuroprotective Potential : Prasugrel's potential neuroprotective mechanisms in cerebral ischemia/reperfusion injury have been explored, with evidence suggesting its modulation of various cellular components and signaling pathways (Gomaa et al., 2021).

Comparison with Clopidogrel : Research has shown that prasugrel's greater in vivo antiplatelet effects compared to clopidogrel reflect more efficient generation of its active metabolite, which has similar antiplatelet activity to clopidogrel’s active metabolite (Sugidachi et al., 2007).

Role in Acute Coronary Syndromes : Prasugrel has been studied for its efficacy in the management of acute coronary syndromes, particularly in patients undergoing percutaneous coronary intervention, demonstrating substantial reductions in ischemic events (Baker & White, 2009).

Metabolism and Elimination : The metabolism, elimination, and pharmacokinetics of prasugrel and its active metabolite have been thoroughly evaluated, providing insights into its rapid absorption and extensive metabolism in humans (Farid et al., 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMHWIMJPRFWTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Desacetoxy Prasugrel | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)

![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)

![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)